Sodium lauroyl glutamate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Cassiterite Flotation

Scientific Field: Mineral Processing and Extractive Metallurgy.

Application Summary: SLG, a stable and inexpensive green surfactant, was used as a flotation collector for the first time in cassiterite flotation.

Methods of Application: Micro-flotation tests were conducted to evaluate the effectiveness of SLG as a flotation collector.

Results: SLG could effectively collect cassiterite and have superior selectivity against quartz over a wide pH range.

Phase Behavior Study

Scientific Field: Cosmetics and Surfactant Science.

Application Summary: The physical and chemical properties of SLG were systematically investigated.

Methods of Application: The critical micelle concentration (CMC) of SLG was determined by measuring the surface tension using the Wilhelmy plate method.

Results: The temperature-concentration phase diagram of SLG was constructed using the dynamic light scattering system (DLS) and polarised optical microscopy (POM).

Compounding with Cationic Cellulose

Scientific Field: Surfactant Science and Polymer Chemistry.

Application Summary: SLG was mixed with cationic cellulose JR30 M.

Methods of Application: Dynamic and equilibrium surface tension methods were used to investigate the change in surface tension.

Results: In the presence of JR30 M, the surface tension of SLG was reduced to a lower level in the given time interval due to the strong interaction compared to that of a solution with the same concentration of SLG but without JR30 M.

Enhanced Oil Recovery

Scientific Field: Petroleum Engineering.

Application Summary: SLG has been studied for its potential use in enhanced oil recovery.

Methods of Application: The study encompasses their surface and aggregation behavior, interfacial tension reduction and wettability alteration capability, emulsification, adsorption behaviour and oil displacement test.

Green Surfactants for Industrial Applications

Scientific Field: Industrial Chemistry.

Methods of Application: The study involved testing the solution behaviors of surfactant systems containing several amino acid-based greener surfactants using various techniques.

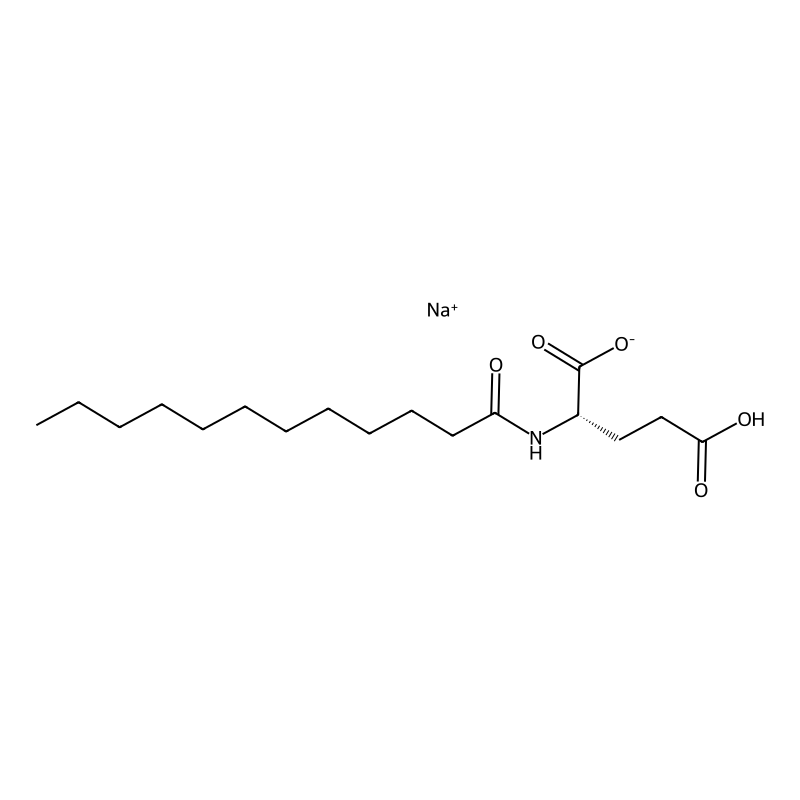

Sodium lauroyl glutamate is an amino acid-based surfactant derived from lauric acid and glutamic acid. Its chemical formula is C₁₇H₃₀NNaO₅, and it is recognized for its mildness and effectiveness as a cleansing agent. The compound appears as a white to light yellow powder and is often used in personal care products due to its excellent foaming properties and low irritation potential on the skin . Sodium lauroyl glutamate is biodegradable, making it an environmentally friendly choice in formulations.

As a surfactant, SLG reduces surface tension between water and oil, allowing for dirt and oil removal during cleansing. The mildness is attributed to the zwitterionic nature of the molecule (having both positive and negative charges) at a specific pH range, minimizing irritation to the skin.

The synthesis of sodium lauroyl glutamate involves several key reactions:

- Acylation Reaction: Lauric acid reacts with glutamic acid to form N-lauroyl glutamic acid.

- Neutralization Reaction: The resulting N-lauroyl glutamic acid is then neutralized with sodium hydroxide to produce sodium lauroyl glutamate .

These reactions can be summarized as follows:

Sodium lauroyl glutamate exhibits mild surfactant properties, making it suitable for sensitive skin applications. It is known to have low toxicity and minimal irritation potential, which is particularly beneficial in formulations for children and individuals with sensitive skin conditions. Additionally, it enhances the moisturizing properties of products, contributing to skin conditioning .

The industrial synthesis of sodium lauroyl glutamate typically involves the following steps:

- Condensation Reaction: Lauric acid and L-glutamic acid are reacted in a solvent (commonly acetone) to form N-lauroyl glutamic acid.

- Acidifying Separation: The product undergoes a two-step acidifying separation process to isolate the desired compound.

- Solvent Removal: A rotor segment film evaporation method is employed to remove solvents from the reaction mixture.

- Neutralization: The final step involves neutralizing N-lauroyl glutamic acid with sodium hydroxide to yield sodium lauroyl glutamate .

Sodium lauroyl glutamate is widely utilized in various personal care products, including:

- Facial Cleansers: Due to its gentle cleansing properties.

- Shampoos: As a surfactant that provides foam without irritation.

- Body Washes: To enhance skin feel and reduce dryness.

- Baby Products: Because of its mild nature and low allergenic potential .

Sodium lauroyl glutamate shares similarities with several other surfactants but stands out due to its unique properties:

| Compound Name | Source | Key Features |

|---|---|---|

| Sodium Lauryl Sulfate | Coconut oil | Strong cleansing power but can irritate skin |

| Cocamidopropyl Betaine | Coconut oil | Mild surfactant, often used in combination |

| Disodium Laureth Sulfosuccinate | Derived from coconut oil | Mild, non-irritating, good foaming properties |

| Sodium Cocoyl Isethionate | Coconut oil | Very mild, suitable for sensitive skin |

Uniqueness of Sodium Lauroyl Glutamate

Sodium lauroyl glutamate's unique selling points include its natural origin, biodegradability, low irritation potential, and effective performance across a range of pH levels (pH 5.0-9.0). This makes it particularly suitable for formulations aimed at sensitive skin types, unlike some traditional surfactants that may cause irritation or allergic reactions .

Sodium lauroyl glutamate exhibits a precisely defined molecular composition with specific structural characteristics. The compound possesses the molecular formula C₁₇H₃₀NNaO₅, representing its complete atomic composition [1] [2] [3]. The molecular weight of sodium lauroyl glutamate is definitively established at 351.42 grams per mole, as confirmed by multiple authoritative chemical database sources [2] [3] . This molecular weight calculation accounts for the complete structure including the lauroyl chain, glutamic acid backbone, and sodium cation.

The compound is registered under CAS Registry Number 29923-31-7 for the L-form, with additional registry numbers including 29923-34-0 for the DL-form [5] [1]. The European Community number 249-958-3 provides additional international identification [1] [3]. The systematic chemical nomenclature identifies the compound as sodium (S)-2-(dodecanoylamino)-5-hydroxy-5-oxopentanoate, reflecting its stereochemical configuration and functional group arrangement [1].

Structural Characterization

The molecular structure of sodium lauroyl glutamate represents a sophisticated arrangement combining amino acid and fatty acid components. The compound consists of a twelve-carbon lauroyl chain (dodecanoyl group) covalently bonded to the amino group of L-glutamic acid, with the carboxylic acid functionality neutralized by a sodium cation [5] [6]. This structural configuration classifies the compound as an N-acyl amino acid surfactant, specifically an amino acid-based anionic surfactant [6] [7].

The structural characterization reveals the presence of both hydrophilic and hydrophobic regions essential for surfactant activity. The hydrophobic portion comprises the twelve-carbon saturated alkyl chain derived from lauric acid, while the hydrophilic region consists of the glutamic acid residue with its carboxylate groups and the amide linkage [6]. The InChI structural identifier (InChI=1S/C17H31NO5.Na/c1-2-3-4-5-6-7-8-9-10-11-15(19)18-14(17(22)23)12-13-16(20)21;/h14H,2-13H2,1H3,(H,18,19)(H,20,21)(H,22,23);/t14-;/m0./s1) provides a complete computational representation of the molecular connectivity [3].

Physical State and Appearance Properties

Sodium lauroyl glutamate manifests as a solid crystalline material under standard ambient conditions. The compound consistently appears as a white to off-white crystalline powder with no characteristic odor [6] [8] [7]. The physical state remains stable at room temperature, maintaining its powder form without evidence of hygroscopic behavior under normal storage conditions [9].

The density of sodium lauroyl glutamate is precisely measured at 1.277 grams per cubic centimeter at 20°C [2] [6] [8]. This density value reflects the compact molecular packing within the crystalline structure. The vapor pressure remains extremely low at 5 Pascals at 20°C, indicating minimal volatility under standard conditions [2] [8]. The logarithmic partition coefficient (LogP) value of -1.33 at 20°C demonstrates the compound's hydrophilic character, consistent with its surfactant properties [2] [8].

Solubility Profile and Behavior

The solubility characteristics of sodium lauroyl glutamate exhibit remarkable pH and temperature dependence, fundamentally influencing its practical applications. At pH 5.5 and 25°C, the compound demonstrates very limited water solubility of less than 0.05 grams per 100 milliliters [8]. This low solubility at ambient temperature increases dramatically with elevated temperature, exceeding 30 grams per 100 milliliters at 75°C under the same pH conditions [8].

The general water solubility at 20°C is reported as 1.11 grams per liter [2] [8], reflecting the compound's moderate hydrophilicity. This temperature-dependent solubility behavior enables unique processing techniques, where the compound can be dissolved at elevated temperatures and subsequently precipitated upon cooling to create thickened formulations [8]. The solubility characteristics demonstrate the compound's amphiphilic nature, with the balance between hydrophobic and hydrophilic interactions determining dissolution behavior [10] [11].

pH-Dependent Characteristics

Sodium lauroyl glutamate exhibits distinctive pH-dependent properties that fundamentally affect its performance characteristics. The compound functions as a weakly acidic substance with a pKa value of 3.78 at 20°C [2] [8], providing effective buffering capacity within the pH range of 4.5 to 6.5 [8]. This buffering capability ensures maintenance of skin acid-base balance during prolonged use [8].

The foaming performance demonstrates exceptional pH sensitivity, with excellent foaming properties observed across the pH range of 5.0 to 9.0 [12] [7]. Notably, foaming performance increases as pH decreases within this range [12]. The optimal performance conditions occur at pH 6.0 to 6.5, where the compound achieves the most stable results while perfectly matching the natural skin acid mantle [12]. At weakly acidic pH values, the compound exhibits self-thickening properties due to reduced solubility, enabling formulation of low-viscosity foam products [8].

Thermal Properties and Stability

The thermal behavior of sodium lauroyl glutamate reveals distinct temperature-dependent transitions and stability characteristics. The compound exhibits a melting point range of 95-96°C [13], representing the temperature at which the crystalline structure transitions to liquid form. However, thermal analysis indicates that decomposition occurs at 220°C without conventional melting [9], suggesting thermal degradation processes that precede complete phase transition.

The predicted boiling point is calculated at 543.6 ± 40.0°C [14] [13], though this value represents theoretical extrapolation since thermal decomposition occurs at significantly lower temperatures. The flash point is established at 282.6°C [14], indicating the minimum temperature required for vapor ignition under standard atmospheric conditions. Under recommended storage conditions, the compound demonstrates thermal stability without significant degradation [9].

Thermal stability studies of related amino acid surfactants indicate that N-acyl amino acid compounds generally maintain structural integrity up to their decomposition temperatures. The thermal behavior reflects the balance between intramolecular hydrogen bonding within the glutamic acid residue and intermolecular interactions within the crystalline matrix.

Crystalline Structure Analysis

The crystalline structure of sodium lauroyl glutamate reflects the complex molecular arrangement typical of amino acid-based surfactants. While specific X-ray diffraction data for sodium lauroyl glutamate is limited in the available literature, related amino acid surfactant systems demonstrate characteristic bilayer arrangements with alternating hydrophilic and hydrophobic regions [15]. The crystal structure analysis of similar N-acyl amino acid compounds reveals molecular packing patterns that maximize hydrogen bonding interactions between amino acid residues while accommodating the extended alkyl chains [16].

The crystalline organization likely involves the formation of hydrogen-bonded networks between carboxylate groups and amide functionalities, with the sodium cations providing electrostatic stabilization [16]. X-ray diffraction studies of related lauroyl glutamic acid derivatives show characteristic diffraction patterns consistent with layered molecular arrangements [17]. The crystal structure influences both the thermal properties and solubility behavior, with tightly packed arrangements contributing to the observed temperature-dependent solubility characteristics [8].

Sodium lauroyl glutamate exhibits marked surface and interfacial activity through its amphiphilic molecular structure, which combines a hydrophobic dodecyl (lauryl) chain with a hydrophilic glutamate head group containing both carboxyl and amino functionalities [1] [2]. The compound acts as an anionic surfactant by reducing the surface tension of liquids, allowing for easier spreading and mixing of aqueous solutions . Its amphiphilic nature enables it to align and aggregate at liquid surfaces, forming organized molecular arrays that facilitate the removal of dirt, oils, and impurities through micelle formation .

The surface activity mechanism is enhanced by the unique structure of the glutamate head group, which contains two carboxyl groups with different pKa values of 2.1 and 4.5 [4]. This dual-carboxyl functionality provides different pH-dependent behavior compared to single-carboxyl amino acid surfactants, resulting in optimal surface activity at specific pH ranges [4]. The compound demonstrates excellent foaming performance over a wide pH range (5.0-9.0), with foaming performance increasing as pH decreases and achieving optimal results at pH 6.0-6.5 [5] [6].

Critical Micelle Concentration (CMC)

The Critical Micelle Concentration of sodium lauroyl glutamate has been determined to be approximately 0.17 g/L (equivalent to about 80 mM) under standard conditions [1] [2]. This CMC value positions sodium lauroyl glutamate as a moderately effective surfactant, with micelle formation occurring at relatively low concentrations compared to some conventional surfactants .

Research has shown that the CMC value can be significantly influenced by the addition of other surfactants. Studies on mixed micellization systems demonstrate that the addition of cationic surfactants like dodecyltrimethylammonium chloride (DTAC) can substantially reduce the CMC value of sodium lauroyl glutamate systems [7]. The CMC also shows pH dependence, with surface tension and CMC values of sodium lauroyl glutamate decreasing as pH values are reduced [8].

Comparative analysis reveals that sodium lauroyl glutamate has a higher CMC than conventional surfactants such as sodium dodecyl sulfate (SDS), which has a CMC of approximately 8.2 mM . This higher CMC indicates that sodium lauroyl glutamate requires higher concentrations to achieve micelle formation but provides benefits in terms of mildness and reduced protein denaturation .

Surface Tension Reduction Capabilities

Sodium lauroyl glutamate demonstrates exceptional surface tension reduction capabilities, reducing surface tension to values below 30 mN/m when concentrations exceed its critical micelle concentration [1] [2]. At 20°C, the compound exhibits a surface tension of approximately 35.73 mN/m [9], indicating effective surface activity under standard conditions.

The surface tension reduction mechanism is concentration-dependent, with significant tension reduction occurring above the CMC threshold of 0.17 g/L [1] [2]. This property enables the compound to effectively wet surfaces and facilitate the formation of stable foam structures, making it valuable for cleansing applications [6] [10].

Research has demonstrated that the surface tension reduction capability is enhanced through synergistic interactions with other surfactants. Studies show that sodium lauroyl glutamate can improve the surface activity of mixed surfactant systems while maintaining its mild character [6] [11]. The compound's ability to reduce surface tension is also pH-sensitive, with optimal performance achieved in slightly acidic to neutral pH ranges [5] [8].

Interfacial Properties

Sodium lauroyl glutamate exhibits pronounced interfacial activity at oil-water interfaces, making it effective as both a cleanser and emulsifier [1] [2]. The compound's interfacial properties are characterized by its ability to form stable interfacial films that facilitate emulsion formation and stability [12].

The interfacial behavior of sodium lauroyl glutamate is influenced by environmental conditions, particularly pH and temperature. Research has shown that the compound can undergo interfacial molecular array behaviors that affect foam properties and stability [11]. At oil-water interfaces, the glutamate head group provides strong hydrophilic interactions while the lauryl chain anchors into the oil phase, creating stable interfacial structures [12].

Studies on the interfacial properties have revealed that sodium lauroyl glutamate can facilitate phase inversion in microemulsions, transitioning from water-in-oil to oil-in-water emulsions when added to formulations . This property is particularly valuable in cosmetic formulations where emulsion stability is crucial for product performance .

Hard Water Resistance and Turbidity Formation

Sodium lauroyl glutamate demonstrates moderate resistance to hard water conditions, with turbidity formation beginning at approximately 10° German water hardness (equivalent to about 178 ppm CaCO₃) [1] [2]. This resistance is superior to many conventional anionic surfactants, which typically show significant performance degradation in hard water conditions [10] [13].

The compound's hard water tolerance is attributed to its amino acid-based structure, which provides better compatibility with divalent cations such as calcium and magnesium ions compared to sulfate-based surfactants [6] [10]. However, above the threshold hardness level, reversible turbidity formation occurs, which can affect the visual appearance of formulations [1] [2].

Temperature effects on hard water resistance have been documented, with turbidity increasing below 5°C but remaining reversible upon warming [1] [2]. This temperature-dependent behavior is important for formulation stability considerations, particularly in products that may experience temperature variations during storage or use [1] [2].

Hydrolysis Behavior

Sodium lauroyl glutamate undergoes hydrolysis reactions in aqueous solutions, particularly under acidic or basic conditions, resulting in the formation of lauric acid and glutamic acid as primary products [14]. This hydrolysis behavior is pH-dependent, with increased hydrolysis rates observed at extreme pH values [14].

The hydrolysis mechanism involves nucleophilic attack on the amide bond linking the lauryl chain to the glutamate moiety . Under mild acidic conditions (pH 2-2.2), the compound can be selectively hydrolyzed during industrial separation processes, as demonstrated in manufacturing patents [14]. The hydrolysis products are naturally occurring compounds (lauric acid and glutamic acid), contributing to the compound's biodegradability profile .

Metabolic hydrolysis occurs in biological systems, where the compound is broken down into its constituent amino acid and fatty acid components [15]. This biological hydrolysis pathway is enzyme-mediated and occurs readily in tissues, supporting the compound's safety profile for cosmetic applications [15].

Substitution Reaction Pathways

Sodium lauroyl glutamate can participate in substitution reactions where the lauroyl group can be replaced by other functional groups under appropriate conditions . These reactions typically involve nucleophilic substitution mechanisms where various nucleophiles can attack the carbonyl carbon of the amide bond .

The acylation reaction pathway used in the synthesis of sodium lauroyl glutamate represents a key substitution mechanism. The compound is prepared through condensation reactions between lauric acid and glutamic acid, followed by neutralization with sodium hydroxide [14]. This synthetic route involves Schotten-Baumann conditions using lauroyl chloride as the acylating agent [15].

Research has identified that the substitution reactivity of sodium lauroyl glutamate is influenced by the electron-withdrawing effect of the glutamate carboxyl groups, which can activate the amide bond toward nucleophilic attack [16]. The α-substituent effect of the glutamic acid backbone affects the overall reactivity and performance characteristics of the resulting N-acyl amino acid surfactants [16].

Stability Under Various Conditions

Sodium lauroyl glutamate demonstrates excellent chemical stability under recommended storage conditions, maintaining its properties when stored at room temperature in sealed containers away from moisture [17] [18] [19]. The compound is stable across a wide pH range except in the presence of strong acids and alkalis [6] [20].

Thermal stability analysis reveals that sodium lauroyl glutamate remains stable up to its decomposition temperature of 220°C, at which point it decomposes without melting [9]. Below this temperature, the compound maintains its chemical integrity and functional properties [9]. The vapor pressure of 5 Pa at 20°C indicates low volatility and good stability under normal handling conditions [21] [22].

The compound shows incompatibility with strong oxidizing agents, which can lead to hazardous decomposition producing carbon oxides [17] [9]. Under normal processing conditions, no hazardous polymerization occurs, and the compound maintains its stability throughout typical manufacturing and application processes [17] [20].

Storage stability is maintained for one year under proper conditions, with recommended storage involving sealed containers kept in cool, dry places away from direct sunlight and moisture [18] [19]. The compound's biodegradability contributes to its environmental stability profile, with ready biodegradation occurring under standard test conditions [6] [23].

Purity

Physical Description

Appearance

Storage

Related CAS

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 7 of 118 companies. For more detailed information, please visit ECHA C&L website;

Of the 3 notification(s) provided by 111 of 118 companies with hazard statement code(s):;

H315 (78.38%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Cosmetics -> Antistatic; Hair conditioning; Surfactant

General Manufacturing Information

L-Glutamic acid, N-(1-oxododecyl)-, sodium salt (1:1): ACTIVE

Dates

2: Ariki R, Hirano A, Arakawa T, Shiraki K. Drug solubilization effect of lauroyl-L-glutamate. J Biochem. 2012 Jan;151(1):27-33. doi: 10.1093/jb/mvr117. Epub 2011 Sep 23. PubMed PMID: 21949409.

3: Corazza M, Lauriola MM, Bianchi A, Zappaterra M, Virgili A. Irritant and sensitizing potential of eight surfactants commonly used in skin cleansers: an evaluation of 105 patients. Dermatitis. 2010 Sep-Oct;21(5):262-8. PubMed PMID: 20920412.

4: Chen Z, Liu J, Han Y. Rapid and sensitive determination of proteins by enhanced resonance light scattering spectroscopy of sodium lauroyl glutamate. Talanta. 2007 Feb 28;71(3):1246-51. doi: 10.1016/j.talanta.2006.06.025. Epub 2006 Jul 27. PubMed PMID: 19071440.

5: Rosa M, Rosa Infante M, Miguel Mda G, Lindman B. Spontaneous formation of vesicles and dispersed cubic and hexagonal particles in amino acid-based catanionic surfactant systems. Langmuir. 2006 Jun 20;22(13):5588-96. PubMed PMID: 16768481.

6: Kawasaki Y, Quan D, Sakamoto K, Maibach HI. Electron resonance studies on the influence of anionic surfactants on human skin. Dermatology. 1997;194(3):238-42. PubMed PMID: 9187840.

7: Lee CH, Kawasaki Y, Maibach HI. Effect of surfactant mixtures on irritant contact dermatitis potential in man: sodium lauroyl glutamate and sodium lauryl sulphate. Contact Dermatitis. 1994 Apr;30(4):205-9. PubMed PMID: 8033544.